1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate
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Overview
Description
The compound “1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate” is a derivative of benzo[de]isoquinoline-1,3-dione . Benzo[de]isoquinoline-1,3-diones are a class of compounds that have attracted attention from synthetic chemists . They are often used in the synthesis of various chemosensor systems .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the benzo[de]isoquinoline-1,3-dione core and the 4-fluoro-2-methylbenzenesulfonate group. The benzo[de]isoquinoline-1,3-dione core can undergo various reactions with nucleophiles .Scientific Research Applications
Antioxidant and Corrosion Inhibition
The derivative compounds related to "1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl" have been evaluated for their potential as antioxidants and corrosion inhibitors in lubricating oils. For instance, specific derivatives exhibited high antioxidant activity, making them suitable additives for improving the longevity and performance of gasoline lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized from similar compounds have shown promising antimicrobial activity. These compounds were tested against a range of microorganisms, suggesting their potential in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Fluorescence and Photophysical Properties
Some derivatives exhibit unique fluorescence and photophysical properties, making them interesting for studies related to aggregation-enhanced emission, nanoaggregates, and their potential applications in materials science (Srivastava, Singh, & Mishra, 2016).
Sensing Applications
The structure has been used to create fluorescent turn-on probes for sensing applications, such as the detection of hydrogen sulfide in vitro and in vivo. These probes offer advantages like low fluorescence background, high enhancement, and favorable biocompatibility, which are crucial for biological and environmental monitoring (Sun et al., 2021).
Synthesis of Novel Compounds
The research also extends to the synthesis of novel compounds with potential applications in drug discovery and material science. For example, derivatives have been used to study the effects on hybridization of oligodeoxyribonucleotides, which could impact the field of genetics and bioengineering (Singh & Singh, 2007).
Future Directions
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-2-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO5S/c1-11-10-13(20)8-9-16(11)27(24,25)26-21-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(21)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMYYEHHWYEPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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